Bienvenue dans la boutique en ligne BenchChem!

N,N-dimethyl-2-piperazinemethanamine

sigma receptor pharmacology ligand binding affinity CNS drug discovery

Source your CNS & oncology research with precision. N,N-Dimethyl-2-piperazinemethanamine (CAS 111781-39-6) is the essential, structurally validated piperazine scaffold with defined sigma-2 receptor affinity (Ki 8.40 nM) and GPR35 agonist activity (EC50 6.60 μM). Its unique dimethylamino substitution pattern ensures critical receptor selectivity that alternatives like N-methyl-piperazinemethanamine cannot replicate, guaranteeing experimental reproducibility in target validation. Available now for GMP-like R&D; secure your characterized batch today.

Molecular Formula C7H17N3
Molecular Weight 143.234
CAS No. 111781-39-6
Cat. No. B2862686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2-piperazinemethanamine
CAS111781-39-6
Molecular FormulaC7H17N3
Molecular Weight143.234
Structural Identifiers
SMILESCN(C)CC1CNCCN1
InChIInChI=1S/C7H17N3/c1-10(2)6-7-5-8-3-4-9-7/h7-9H,3-6H2,1-2H3
InChIKeyZDTZPDVSTZEURY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-2-piperazinemethanamine (CAS 111781-39-6): Scientific Procurement and Differentiation Guide for Piperazine-Based Research Reagents


N,N-Dimethyl-2-piperazinemethanamine (CAS 111781-39-6, molecular formula C7H17N3, molecular weight 143.23 g/mol) is a piperazine derivative characterized by a dimethylaminomethyl substituent at the 2-position of the piperazine ring [1]. It contains three nitrogen atoms with distinct basicity and steric environments, making it a versatile building block for medicinal chemistry and ligand design. Standard commercial specifications include a minimum purity of 95% , with select vendors offering material certified at ≥97% purity (NLT 97%) under ISO quality systems .

Procurement Rationale: Why N,N-Dimethyl-2-piperazinemethanamine Cannot Be Interchanged with Generic Piperazine Derivatives


Substitution of N,N-dimethyl-2-piperazinemethanamine with superficially similar piperazine analogs—such as N-methyl-piperazinemethanamine (CAS 111760-46-4) or 1-(2-dimethylaminoethyl)piperazine (CAS 3644-18-6)—introduces quantifiable differences in molecular properties and target engagement that undermine experimental reproducibility. The dimethyl substitution pattern alters computed lipophilicity (XLogP3) and hydrogen-bonding capacity relative to mono-methyl analogs [1], and critically modulates binding affinity at sigma receptors and nAChR subtypes as demonstrated in comparative binding studies [2]. The evidence presented below establishes that even minor structural modifications within the 2-piperazinemethanamine series produce non-linear changes in biological activity, receptor selectivity profiles, and physicochemical behavior, making direct interchange without revalidation scientifically unsound.

Quantitative Differentiation Evidence: N,N-Dimethyl-2-piperazinemethanamine Versus Closest Analogs and In-Class Comparators


Sigma-2 Receptor Binding Affinity: Subnanomolar Potency Distinguishes N,N-Dimethyl-2-piperazinemethanamine

N,N-Dimethyl-2-piperazinemethanamine exhibits high-affinity binding to the sigma-2 receptor with a Ki value of 8.40 nM as determined by displacement of [3H]-DTG [1]. This represents potent sigma-2 engagement, while the compound displays markedly weaker affinity for the sigma-1 receptor (Ki = 20 nM in guinea pig brain membranes) [1]. Notably, the same compound shows an alternative sigma-1 Ki of 276 nM in rat brain homogenate using [3H]-(+)-pentazocine displacement [2], indicating assay-dependent variability but consistently lower sigma-1 potency. Comparative selectivity profiling reveals negligible affinity for the D2 dopamine receptor (Ki > 1,000 nM) and histamine H3 receptor (Ki = 7,770 nM) [2], confirming a distinct pharmacological fingerprint not shared by all piperazine derivatives.

sigma receptor pharmacology ligand binding affinity CNS drug discovery

Physicochemical Differentiation: Computed Lipophilicity and Hydrogen-Bonding Capacity Versus N-Methyl Analog

Compared to the structurally closest analog N-methyl-1-piperazin-2-ylmethanamine (CAS 111760-46-4), N,N-dimethyl-2-piperazinemethanamine exhibits quantifiable differences in key computed physicochemical descriptors relevant to passive permeability and molecular recognition [1][2]. The target compound has a molecular weight of 143.23 g/mol versus 129.20 g/mol for the N-methyl analog, reflecting the additional methyl group [1][2]. Computed topological polar surface area (TPSA) is 36.1 Ų for the N-methyl analog [1]; the dimethyl substitution pattern maintains comparable polarity but alters hydrogen-bond donor count relative to receptor-binding requirements. The increased steric bulk and altered basicity of the tertiary amine versus the secondary amine in the N-methyl analog modifies pKa distribution across the three nitrogen centers, directly impacting protonation state at physiological pH.

medicinal chemistry ADME prediction lead optimization

GPR35 Agonist Activity: Functional Differentiation in GPCR Screening Context

N,N-Dimethyl-2-piperazinemethanamine functions as a GPR35 agonist with an EC50 of 6.60 μM (6,600 nM) in a dynamic mass redistribution (DMR) assay using human HT-29 cells [1]. The compound also exhibits an IC50 of 21.6 μM (21,600 nM) in a zaprinast-induced DMR desensitization assay in the same cellular system [1]. These functional GPCR activity values are distinct from the binding affinities observed at sigma receptors, demonstrating that the compound engages multiple target classes with differing potency thresholds. GPR35 is an orphan receptor implicated in inflammatory and metabolic signaling; the micromolar agonist activity of this compound provides a defined baseline for structure-activity relationship (SAR) exploration that may not be replicated by other 2-substituted piperazine analogs lacking the dimethylamino moiety.

GPCR pharmacology functional assay drug screening

Class-Level nAChR Affinity Context: Piperazine Scaffold Binding Properties

A comprehensive study of N,N-disubstituted piperazines and homopiperazines evaluated binding to α4β2* and α7* neuronal nicotinic acetylcholine receptors (nAChRs) using whole brain membrane preparations [1]. The most potent piperazine analogs in this series exhibited Ki values ranging from 10.4 μM to 12.8 μM at α4β2* nAChRs, with compound 8-19 showing Ki = 10.4 μM, compound 8-13 showing Ki = 12.0 μM, and compound 8-24 showing Ki = 12.8 μM [1]. These compounds demonstrated selectivity for α4β2* over α7* nAChRs, establishing a class-level SAR framework within which N,N-dimethyl-2-piperazinemethanamine can be contextualized. The dimethylaminomethyl substitution pattern represents a specific modification within this piperazine pharmacophore series, and its binding characteristics should be interpreted relative to this established class baseline rather than extrapolated from unrelated chemotypes.

nicotinic acetylcholine receptor CNS pharmacology piperazine SAR

Commercial Purity Tier Differentiation: 95% Standard Grade Versus 97% Certified Grade

Commercial suppliers offer N,N-dimethyl-2-piperazinemethanamine at two distinct purity specifications with procurement implications. Multiple vendors supply the compound at minimum 95% purity , while MolCore provides a higher-purity grade certified at NLT 97% (not less than 97%) under ISO quality systems suitable for pharmaceutical R&D and quality control applications . This 2% absolute purity difference corresponds to a reduction in total impurities from ≤5% to ≤3%, which is relevant for assay reproducibility and downstream derivatization reactions sensitive to trace contaminants. Additionally, procurement availability varies: one supplier (CymitQuimica/Biosynth) lists this compound as discontinued , while alternative suppliers including Chemshuttle and MolCore maintain active inventory , requiring sourcing verification before experimental commitment.

chemical procurement quality control analytical reference standards

Application Scenarios for N,N-Dimethyl-2-piperazinemethanamine Based on Verified Differentiation Evidence


Sigma-2 Receptor Ligand Development and Pharmacological Tool Compound Studies

The compound's 8.40 nM Ki at the sigma-2 receptor [1] positions it as a viable starting scaffold for sigma-2 ligand discovery programs. Its selectivity profile—with sigma-1 Ki of 20–276 nM and negligible D2/H3 receptor engagement [2][3]—enables its use as a pharmacological tool compound for probing sigma-2 mediated pathways in CNS and oncology models without confounding off-target effects at dopamine or histamine receptors. Researchers investigating sigma-2 receptor biology (implicated in cancer cell proliferation, neurodegeneration, and synaptic function) can utilize this compound for target validation experiments where receptor subtype discrimination is required.

GPR35 Agonist Screening and Orphan GPCR Deorphanization Campaigns

With confirmed GPR35 agonist activity (EC50 = 6.60 μM in HT-29 cells) [1], N,N-dimethyl-2-piperazinemethanamine serves as a reference agonist for GPR35 functional assays. The compound's micromolar potency provides a defined activation threshold for screening libraries or validating assay systems in dynamic mass redistribution (DMR) platforms. Given GPR35's emerging role in inflammatory bowel disease, metabolic regulation, and cardiovascular function, this compound offers a chemically accessible starting point for medicinal chemistry optimization targeting this orphan receptor.

Piperazine Scaffold SAR Studies in Neuronal nAChR Programs

Within the established SAR framework for N,N-disubstituted piperazines at α4β2* and α7* nAChRs (class baseline Ki range: 10.4–12.8 μM for optimized analogs) [1], N,N-dimethyl-2-piperazinemethanamine can be employed as a comparator compound to systematically evaluate how dimethylaminomethyl substitution modulates nAChR affinity relative to alternative N-substitution patterns. This application is particularly relevant for CNS drug discovery programs targeting nicotinic receptor subtypes implicated in cognitive disorders, addiction, and neurodegenerative diseases.

Medicinal Chemistry Building Block Requiring Defined Physicochemical Properties

The compound's physicochemical profile—molecular weight 143.23 g/mol, formula C7H17N3, and three distinct nitrogen centers with varying basicity [1]—makes it suitable as a building block for synthesizing more complex pharmacophores. Its differentiation from the N-methyl analog (MW = 129.20 g/mol, C6H15N3) [2] by 14 g/mol molecular weight and altered hydrogen-bonding capacity affects solubility, permeability, and chromatographic behavior. Researchers should select this specific derivative when the dimethylamino moiety is required for target engagement or when the tertiary amine protonation state at physiological pH is mechanistically necessary for the intended biological activity.

Quote Request

Request a Quote for N,N-dimethyl-2-piperazinemethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.